molecular formula C12H11ClO5 B2984431 (2E)-3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid CAS No. 937599-67-2

(2E)-3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid

Cat. No.: B2984431
CAS No.: 937599-67-2
M. Wt: 270.67
InChI Key: SIBKFZCTOHMCTD-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid is a synthetic cinnamic acid derivative designed for research applications. This compound features a chloro-substituted phenyl ring connected to an acrylic acid backbone, further functionalized with a methoxycarbonylmethoxy side group. This structure is characteristic of compounds investigated for their potential bioactivity. Related acrylic acid derivatives have been identified as potent activators of the AMP-activated protein kinase (AMPK) pathway, a key target in metabolic disease research . Studies on similar compounds demonstrate that such molecules can significantly reduce intracellular triglyceride levels and suppress the expression of lipogenic proteins like SREBP-1, indicating potential for research into non-alcoholic fatty liver disease (NAFLD) . Furthermore, structurally similar (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives serve as key intermediates in the synthesis of more complex molecules, including agrochemicals like methoxy acrylic bactericides . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound for probing metabolic pathways or as a building block in synthetic organic chemistry.

Properties

IUPAC Name

(E)-3-[5-chloro-2-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO5/c1-17-12(16)7-18-10-4-3-9(13)6-8(10)2-5-11(14)15/h2-6H,7H2,1H3,(H,14,15)/b5-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBKFZCTOHMCTD-GORDUTHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=C(C=C(C=C1)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid, also referred to by its CAS number 937599-67-2, is a compound with a complex structure that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound possesses the following chemical properties:

PropertyValue
Molecular FormulaC12H11ClO5
Molecular Weight270.666 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point364.3 ± 32.0 °C
Flash Point174.1 ± 25.1 °C
LogP3.11

These properties suggest that the compound is relatively stable and may have favorable characteristics for biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including murine L5178Y lymphoma cells. The IC50 values observed were comparable to those of established chemotherapeutic agents, suggesting a potent cytotoxic effect .

The mechanism through which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that it activates apoptotic pathways by modulating key proteins involved in cell survival and death, including Bcl-2 family proteins and caspases .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary results indicate effectiveness against certain bacterial strains, although further studies are required to elucidate its full spectrum of activity and potential therapeutic applications .

Study 1: Anticancer Efficacy

A study conducted by Lin et al. (2017) investigated the effects of this compound on L5178Y lymphoma cells. The results showed a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 22.5 µM. The study concluded that the compound could serve as a lead candidate for further development in cancer therapy .

Study 2: Antimicrobial Potential

Another research effort focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings suggested that it possesses significant antibacterial properties, particularly against Gram-positive bacteria, indicating potential use as an alternative antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Compound A : (2E)-3-[5-Bromo-2-(difluoromethoxy)phenyl]acrylic acid (CAS: 507233-13-8)
  • Key Differences :
    • Halogen substitution : Bromine (Br) replaces chlorine (Cl) at position 4.
    • Oxygen-containing group : Difluoromethoxy (–O–CF₂H) replaces methoxy-oxoethoxy (–O–CO–OCH₃).
  • Impact :
    • Bromine’s larger atomic radius increases steric hindrance and polarizability compared to chlorine .
    • Difluoromethoxy enhances lipophilicity and metabolic stability relative to the ester-containing methoxy-oxoethoxy group .
Compound B : 3-[5-Chloro-2-(trifluoromethyl)phenyl]propanoic acid (CAS: 916420-80-9)
  • Key Differences: Backbone: Propanoic acid (CH₂–CH₂–COOH) replaces acrylic acid (C=CH–COOH). Substituent: Trifluoromethyl (–CF₃) replaces methoxy-oxoethoxy.
  • Impact :
    • The absence of the α,β-unsaturated system reduces reactivity in conjugation reactions .

      –CF₃ is a stronger electron-withdrawing group than –O–CO–OCH₃, altering electronic distribution and acidity .

Heterocyclic Analogues

Compound C : (2E)-3-[5-(1,3-Benzothiazol-2-yl)-2-furyl]acrylic acid (CAS: 64154-13-8)
  • Key Differences :
    • Core structure : A benzothiazole-furan hybrid replaces the substituted phenyl ring.
  • Reduced solubility in polar solvents compared to the methoxy-oxoethoxy-substituted compound .
Compound D : (2E)-3-[4-(5-Propylpyridin-2-yl)phenyl]acrylic acid (CAS: 302602-33-1)
  • Key Differences :
    • Substituent : A pyridinyl group with a propyl chain replaces the chloro-methoxy-oxoethoxy phenyl group.
  • The propyl chain increases hydrophobicity, affecting membrane permeability .

Functional Group Modifications

Compound E : (2E)-3-[5-(2,4-Difluorophenyl)furan-2-yl]prop-2-enoic acid (CAS: 844891-16-3)
  • Key Differences :
    • Substituent : 2,4-Difluorophenyl replaces the chloro-methoxy-oxoethoxy phenyl group.
    • Core structure : Furan ring replaces the phenyl-acrylic acid backbone.
  • Impact :
    • Fluorine atoms enhance electronegativity and metabolic resistance compared to chlorine .
    • The furan ring’s smaller size may reduce steric hindrance in binding interactions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight 270.67 g/mol 293.06 g/mol 252.62 g/mol 271.29 g/mol
LogP ~2.5 (estimated) 3.62 3.1 2.8
Solubility Low in water; soluble in DMSO Low in water Moderate in DMSO Poor in water
pKa (COOH) ~4.2 ~4.0 ~4.5 ~3.9

Key Observations :

  • The methoxy-oxoethoxy group in the target compound balances lipophilicity (LogP ~2.5) and polarity, enhancing bioavailability compared to highly lipophilic analogues like Compound A .
  • α,β-unsaturation in the target compound and Compound C enables Michael addition reactions, unlike saturated analogues like Compound B .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid, and how can reaction yields be improved?

  • Methodological Answer : Multi-step synthesis typically involves coupling a substituted phenyl precursor (e.g., 5-chloro-2-hydroxybenzaldehyde) with methoxy-oxoethyl groups via nucleophilic substitution, followed by Knoevenagel condensation to form the α,β-unsaturated carboxylic acid moiety. Catalysts like p-toluenesulfonic acid or Lewis acids (e.g., ZnCl₂) enhance reaction efficiency. Yield optimization requires precise temperature control (60–80°C) and anhydrous conditions to minimize hydrolysis of ester intermediates. Continuous flow reactors may improve scalability and purity .

  • Key Data :

StepReagents/ConditionsYield (%)Purity (%)
Etherification2-methoxy-2-oxoethyl chloride, K₂CO₃, DMF, 80°C65–7590
CondensationMalonic acid, piperidine, reflux50–6085

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for the trans (E)-configuration double bond (δ 6.2–6.4 ppm, J = 15–16 Hz) and methoxy singlet (δ 3.7–3.8 ppm). The aromatic protons (5-chloro substitution) appear as a doublet of doublets (δ 7.3–7.5 ppm).
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (acrylic acid C=O) confirm functional groups.
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~12.5 min (method: 60% acetonitrile/water, 0.1% TFA) .

Q. What are the recommended protocols for assessing purity and identifying impurities?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods. For HPLC, use gradient elution (20→80% acetonitrile in 20 min) to separate impurities like unreacted aldehydes or ester hydrolysis byproducts. Mass spectrometry (ESI-MS) identifies impurities via exact mass (e.g., [M+H]⁺ = 298.05 g/mol for the target compound) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemical configuration or crystal packing?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or Olex2 refines the structure. Mercury software visualizes intermolecular interactions (e.g., hydrogen bonds between carboxylic acid groups). For E-configuration confirmation, the C=C bond length (≈1.34 Å) and torsion angles (≈180°) are critical. Twinning or disorder in crystals may require data collection at low temperatures (100 K) .

  • Example Data :

ParameterValue
Space groupP2₁/c
R-factor<5%
C=C bond length1.33 Å

Q. What computational methods predict the compound’s reactivity or binding interactions in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) screens against protein targets (e.g., COX-2 for anti-inflammatory activity). MD simulations (GROMACS) assess stability in lipid bilayers for drug delivery studies .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer : Cross-validate using complementary techniques:

  • If NMR suggests E-configuration but XRD shows disorder, re-examine crystal quality or use dynamic NMR (variable-temperature studies) to probe rotational barriers.
  • For conflicting purity assessments (HPLC vs. elemental analysis), quantify trace metals via ICP-MS to rule out inorganic contaminants .

Q. What strategies optimize this compound’s stability under physiological conditions for in vitro studies?

  • Methodological Answer : Stabilize the acrylic acid moiety by buffering solutions to pH 6.5–7.4. Lyophilization in the presence of cryoprotectants (trehalose) prevents hydrolysis. Storage at –80°C in amber vials minimizes photodegradation. Monitor degradation via LC-MS over 72-hour incubation in PBS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.